molecular formula C16H25NO2S B052994 (-)-Tertatolol

(-)-Tertatolol

Cat. No.: B052994
M. Wt: 295.4 g/mol
InChI Key: HTWFXPCUFWKXOP-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(-)-Tertatolol is a useful research compound. Its molecular formula is C16H25NO2S and its molecular weight is 295.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(-)-Tertatolol is a beta-adrenoceptor antagonist that has garnered attention for its pharmacological properties, particularly in the management of hypertension. This article delves into its biological activity, mechanisms of action, clinical efficacy, and safety profile based on diverse research findings.

Tertatolol primarily functions as a beta-adrenergic antagonist , exhibiting both competitive inhibition at beta-1 and beta-2 adrenergic receptors. Its unique profile includes partial agonist activity, which distinguishes it from traditional beta-blockers. This dual action can lead to varying physiological responses, such as:

  • Decreased heart rate : By blocking beta-1 receptors in the heart, tertatolol reduces cardiac output.
  • Vasodilation : Partial agonist activity at beta-2 receptors can promote vasodilation, potentially offsetting some of the negative effects associated with pure antagonists .

Antihypertensive Effects

Several studies have evaluated the antihypertensive effects of tertatolol. A comparative study involving 61 patients demonstrated that a daily dose of 5 mg tertatolol produced a significant reduction in both systolic and diastolic blood pressure, comparable to 100 mg of atenolol . The results are summarized in Table 1.

Parameter Tertatolol (5 mg) Atenolol (100 mg)
Systolic BP Reduction (mm Hg)24.221.7
Diastolic BP Reduction (mm Hg)16.616.8
Heart Rate Reduction (bpm)15.514.8
Patients achieving DBP ≤ 90 mm Hg80%70%

These findings indicate that tertatolol is effective in managing hypertension with a satisfactory tolerance profile, evidenced by fewer side effects compared to atenolol.

Long-term Use

In a larger cohort study involving 2,338 patients over one year, tertatolol was initiated at a dose of 5 mg once daily. The long-term data confirmed its efficacy in maintaining blood pressure control while demonstrating a favorable safety profile .

Safety and Tolerability

The safety profile of (-)-tertatalol has been assessed across various studies. Common side effects reported include:

  • Fatigue
  • Dizziness
  • Gastrointestinal disturbances

However, the incidence of severe adverse effects appears low, making it a viable option for long-term management of hypertension .

Pharmacokinetics

Tertatolol exhibits a short elimination half-life; however, its duration of action can extend up to 24 hours due to its pharmacodynamic properties. This characteristic allows for once-daily dosing, enhancing patient compliance .

Case Studies and Research Findings

  • Comparative Study : A study comparing tertatolol and atenolol highlighted similar blood pressure control but noted fewer side effects with tertatolol .
  • Beta-Adrenergic Receptor Changes : Research indicated that long-term treatment with tertatolol results in adaptive changes in beta-adrenergic receptor density, which may influence both efficacy and safety during prolonged therapy .
  • Stereoselective Analysis : Advanced HPLC techniques have been employed to analyze the enantiomers of tertatolol in biological samples, providing insights into its pharmacokinetic behavior and potential interactions with other medications .

Properties

Molecular Formula

C16H25NO2S

Molecular Weight

295.4 g/mol

IUPAC Name

(2R)-1-(tert-butylamino)-3-(3,4-dihydro-2H-thiochromen-8-yloxy)propan-2-ol

InChI

InChI=1S/C16H25NO2S/c1-16(2,3)17-10-13(18)11-19-14-8-4-6-12-7-5-9-20-15(12)14/h4,6,8,13,17-18H,5,7,9-11H2,1-3H3/t13-/m1/s1

InChI Key

HTWFXPCUFWKXOP-CYBMUJFWSA-N

SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O

Isomeric SMILES

CC(C)(C)NC[C@H](COC1=CC=CC2=C1SCCC2)O

Canonical SMILES

CC(C)(C)NCC(COC1=CC=CC2=C1SCCC2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.